1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide
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Description
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O3S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide is 466.14748994 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a thienopyrimidine derivative, while the second intermediate is a piperidine derivative. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.
Starting Materials
4-fluorobenzaldehyde, thiophene-2-carboxylic acid, ethyl acetoacetate, furan-2-carboxaldehyde, 4-piperidone, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), diisopropylethylamine (DIPEA), triethylamine (TEA), dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate, methanol, acetic acid, sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium chloride (NaCl), wate
Reaction
Synthesis of thienopyrimidine intermediate:, - Synthesize ethyl 2-(4-fluorobenzylidene)acetoacetate from 4-fluorobenzaldehyde and ethyl acetoacetate using standard aldol condensation chemistry, - Cyclize the resulting product with thiophene-2-carboxylic acid in the presence of NaOH to form the thienopyrimidine intermediate, - Purify the intermediate by recrystallization, Synthesis of piperidine intermediate:, - Synthesize furan-2-carboxaldehyde N-(4-piperidyl)imine from furan-2-carboxaldehyde and 4-piperidone using standard imine formation chemistry, - Reduce the imine with NaBH4 to form the piperidine intermediate, - Purify the intermediate by column chromatography, Coupling of intermediates:, - Dissolve the thienopyrimidine intermediate and piperidine intermediate in DMF, - Add DCC, NHS, and DIPEA to the reaction mixture to activate the carboxylic acid and amine groups, - Stir the reaction mixture at room temperature for several hours, - Purify the final product by column chromatography using a gradient of DCM and ethyl acetate, - Recrystallize the final product from methanol and acetic acid, - Characterize the final product using standard spectroscopic techniques
properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c25-18-5-3-16(4-6-18)15-29-23(31)21-20(9-13-33-21)27-24(29)28-10-7-17(8-11-28)22(30)26-14-19-2-1-12-32-19/h1-6,9,12-13,17H,7-8,10-11,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPPPLHROPBIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide |
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